molecular formula C12H20N2O B1314253 N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide CAS No. 102745-76-6

N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide

Cat. No.: B1314253
CAS No.: 102745-76-6
M. Wt: 208.3 g/mol
InChI Key: WSVGFFKZSAQHCC-UHFFFAOYSA-N
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Description

N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a cyclohexene ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Cyclohexene Ring Formation: The cyclohexene ring is formed via the hydrogenation of benzene or through the Diels-Alder reaction involving cyclohexadiene.

    Coupling Reaction: The pyrrolidine and cyclohexene rings are coupled using a suitable coupling agent, such as a Grignard reagent or organolithium compound.

    Acetamide Group Addition:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

    Purification: Employing techniques like recrystallization, distillation, or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of cyclohexene epoxide or cyclohexanone.

    Reduction: Formation of N-(4-(Pyrrolidin-1-yl)cyclohexyl)acetamide.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The cyclohexene ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Comparison with Similar Compounds

  • N-(1-Cyclohexen-1-yl)pyrrolidine
  • 1-(1-Pyrrolidino)-1-cyclohexene
  • 1-(1-Pyrrolidinyl)cyclohexene

Comparison: N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide is unique due to the presence of the acetamide group, which imparts additional chemical reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that lack this functional group. The combination of the pyrrolidine and cyclohexene rings also provides a distinct three-dimensional structure, enhancing its interaction with biological targets and making it a valuable scaffold in drug design.

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylcyclohex-3-en-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10(15)13-11-4-6-12(7-5-11)14-8-2-3-9-14/h6,11H,2-5,7-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVGFFKZSAQHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(=CC1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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